1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
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Overview
Description
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
The primary targets of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties . They have shown activity against a variety of pathogens, including bacteria, viruses, and parasites .
Mode of Action
The exact mode of action of This compound It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth or function of the pathogen
Biochemical Pathways
The biochemical pathways affected by This compound 1,2,4-oxadiazoles have been reported to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
The molecular and cellular effects of This compound Based on the reported anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of pathogens at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol are not fully understood due to the limited available data. Compounds with a 1,3,4-oxadiazole core have been reported to exhibit significant acetylcholinesterase inhibitory activity , suggesting potential interactions with enzymes and proteins.
Cellular Effects
The cellular effects of this compound are currently unknown. Other 1,3,4-oxadiazole derivatives have shown significant effects on various types of cells .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The stability and degradation of similar compounds can be studied using various techniques .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Other 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity at certain dosages .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. The synthesis of similar 1,3,4-oxadiazole derivatives involves sequential condensation followed by tandem oxidative cyclization and rearrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with ethyl-substituted oxadiazole intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
- 3-Ethyl-1,2,4-oxadiazol-5-ol
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and oxadiazole rings enhances its versatility in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-2-9-11-10(15-12-9)7-13-5-3-4-8(14)6-13/h8,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDFMVULBQHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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